

An In-Depth Technical Guide to 4-Chloro-2-fluorocinnamic Acid

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Compound of Interest

Compound Name: 4-Chloro-2-fluorocinnamic acid

Cat. No.: B3415655

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This guide provides a comprehensive technical overview of **4-Chloro-2-fluorocinnamic acid** (CAS Number: 202982-65-8), a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, drug development, and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, properties, and applications, grounding all claims in verifiable, authoritative sources.

Introduction and Strategic Importance

4-Chloro-2-fluorocinnamic acid is a substituted cinnamic acid derivative, a class of compounds renowned for their wide range of biological activities and utility as synthetic intermediates.^[1] The strategic placement of both a chloro and a fluoro substituent on the phenyl ring creates a unique electronic and steric profile. This distinct halogenation pattern can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability, making it a valuable building block in the design of novel therapeutic agents and advanced materials.^[1]

Its primary role in research and development is as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals targeting inflammatory diseases and cancer.^[1] Furthermore, its structural motifs have found utility in the agrochemical sector for the development of next-generation herbicides and pesticides.^[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of **4-Chloro-2-fluorocinnamic acid** is fundamental to its effective application in research and synthesis. The compound typically appears as a white to light yellow crystalline powder.[\[2\]](#)

Property	Value	Source(s)
CAS Number	202982-65-8	[1] [3] [4]
Molecular Formula	C ₉ H ₆ ClFO ₂	[1] [3]
Molecular Weight	200.59 g/mol	[1] [3]
Melting Point	213-217 °C	[1]
Purity	≥97% (GC)	[1]
Appearance	White to almost white powder/crystal	[1] [2]
Solubility	Soluble in organic solvents like ethanol and dichloromethane.	[2]
Storage	Store at room temperature, sealed in a dry environment.	[1]

Note: Some properties may be based on predicted data or vary slightly between suppliers.

Synthesis and Mechanistic Rationale

The synthesis of cinnamic acids and their derivatives is a well-established field of organic chemistry. The most common and historically significant method is the Perkin reaction.[\[5\]](#)[\[6\]](#)[\[7\]](#) This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[\[7\]](#)[\[8\]](#)

For **4-Chloro-2-fluorocinnamic acid**, the logical starting material is 4-chloro-2-fluorobenzaldehyde. The reaction proceeds via the formation of a carbanion from the acetic anhydride, facilitated by the basic catalyst (sodium acetate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and hydrolysis yield the final α,β -unsaturated carboxylic acid product.[\[9\]](#)

Caption: A generalized workflow for the Perkin Reaction synthesis.

Representative Experimental Protocol (Perkin Reaction)

Disclaimer: The following protocol is a representative method based on the principles of the Perkin reaction for similar molecules.[9] Researchers should conduct their own optimization and safety assessments.

- **Reactant Charging:** In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-chloro-2-fluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).
- **Reaction:** Heat the reaction mixture in an oil bath to approximately 180°C. Maintain this temperature with vigorous stirring for 4-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup - Hydrolysis:** After cooling, pour the reaction mixture into a beaker containing water. Add a sufficient amount of sodium carbonate solution to make the solution alkaline, which converts the product into its soluble sodium salt.
- **Purification - Extraction:** Transfer the alkaline solution to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.
- **Purification - Decolorization:** The aqueous layer can be heated and treated with activated charcoal to remove colored impurities, followed by hot filtration.
- **Isolation:** Cool the aqueous filtrate in an ice bath and carefully acidify with dilute hydrochloric acid until the precipitation of the product is complete (pH ~2).
- **Final Product:** Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield **4-Chloro-2-fluorocinnamic acid**. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Analytical Characterization

Due to the absence of publicly available experimental spectra for **4-Chloro-2-fluorocinnamic acid** (CAS 202982-65-8), the following data for the closely related compound, 4-

Chlorocinnamic acid (CAS 1615-02-7), is provided for comparative purposes. The presence of the ortho-fluoro substituent in the target molecule would be expected to introduce additional complexities, particularly in the NMR spectra (e.g., C-F and H-F coupling).

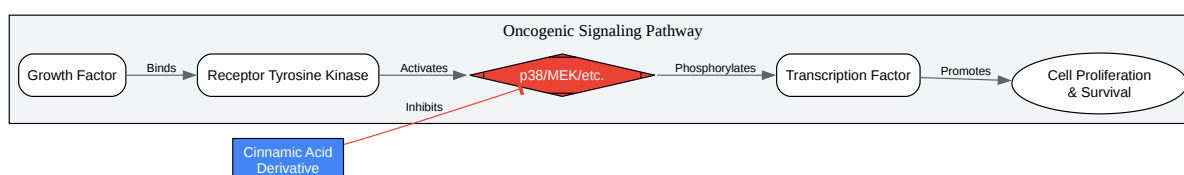
Technique	Key Features for 4-Chlorocinnamic Acid (for comparison)	Source(s)
^1H NMR	Signals corresponding to vinylic protons (doublets, $J \approx 16$ Hz indicating trans geometry), aromatic protons (two doublets in the AA'BB' system), and a carboxylic acid proton (broad singlet).	[10][11]
^{13}C NMR	Signals for the carboxyl carbon (~ 167 ppm), vinylic carbons, and four distinct aromatic carbons.	[10]
FTIR (cm^{-1})	Broad O-H stretch from the carboxylic acid (~ 2500 - 3300), C=O stretch (~ 1680), C=C (alkene) stretch (~ 1630), and C-Cl stretch.	[10]
Mass Spec (EI)	Molecular ion peak (M^+) and characteristic fragmentation patterns including loss of -OH and -COOH.	[10]

Applications in Drug Discovery and Agrochemicals

The true value of **4-Chloro-2-fluorocinnamic acid** lies in its role as a versatile scaffold for building biologically active molecules. Its derivatives have shown promise in several key areas.

Precursor for Anticancer Agents (Kinase Inhibitors)

Cinnamic acid and its derivatives are actively being investigated as foundational structures for the design of protein kinase inhibitors.[12] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The cinnamic acid scaffold can be elaborated to create compounds that compete with ATP for the kinase's binding site, thereby inhibiting its function and blocking downstream signaling that promotes tumor growth. While specific drugs derived from **4-Chloro-2-fluorocinnamic acid** are not yet on the market, its unique electronic properties make it an attractive starting point for synthesizing libraries of potential kinase inhibitors for high-throughput screening.



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Caption: General mechanism of kinase inhibition by small molecules.

Foundation for Novel Antimicrobial Agents

Derivatives of halogenated cinnamic acids have demonstrated significant antimicrobial, particularly antifungal, activity.[13][14] Research on esters derived from 4-chlorocinnamic acid suggests that these compounds may act by inhibiting the enzyme 14 α -demethylase.[13] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these compounds disrupt membrane integrity, leading to fungal cell death. The specific substitution pattern of **4-Chloro-2-fluorocinnamic acid** offers a unique template for designing novel antifungal agents that could potentially overcome existing resistance mechanisms.

Intermediate in Agrochemical Synthesis

The structural features of **4-Chloro-2-fluorocinnamic acid** are also valuable in the agrochemical industry.^[1] Halogenated aromatic rings are common in modern herbicides and fungicides. This molecule can serve as a starting material for compounds that act as synthetic auxins or inhibit key plant or fungal enzymes, providing effective and selective crop protection.^[1]

Safety and Handling

4-Chloro-2-fluorocinnamic acid is classified as an irritant.^[4] It can cause skin, eye, and respiratory system irritation.^[4] Standard laboratory safety protocols should be strictly followed when handling this compound.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.^[4]
- Handling: Avoid breathing dust. Use in a well-ventilated area.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.^[4] For skin contact, wash with soap and water. If inhaled, move to fresh air.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Conclusion

4-Chloro-2-fluorocinnamic acid is more than just a chemical intermediate; it is a strategically designed building block that offers significant potential for innovation in drug discovery and advanced material science. Its unique halogenation pattern provides a powerful tool for medicinal chemists to fine-tune the properties of next-generation therapeutics. While further research is needed to fully elucidate the potential of its derivatives, the foundational chemistry and biological rationale presented in this guide underscore its importance and promise for future scientific advancements.

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